3-Chloro-5-nitropicolinic acid
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Overview
Description
3-Chloro-5-nitropicolinic acid is an organic compound with the molecular formula C6H3ClN2O4 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the pyridine ring
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, from which this compound is derived, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies on similar compounds suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitropicolinic acid typically involves the nitration of 3-chloropicolinic acid. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H3ClN2O2} + \text{HNO3} \rightarrow \text{C6H3ClN2O4} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other nucleophiles.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: 3-Chloro-5-aminopicolinic acid.
Substitution: Various substituted picolinic acids depending on the nucleophile used.
Oxidation: Oxidized derivatives of picolinic acid.
Scientific Research Applications
3-Chloro-5-nitropicolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitropicolinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of bioactive derivatives. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
3-Chloropicolinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropicolinic acid: Lacks the chlorine atom, affecting its substitution reactions.
3,5-Dichloropicolinic acid: Contains two chlorine atoms, altering its chemical properties and reactivity.
Uniqueness: 3-Chloro-5-nitropicolinic acid is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring
Properties
IUPAC Name |
3-chloro-5-nitropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDDLSKUUEFAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597366 |
Source
|
Record name | 3-Chloro-5-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141238-23-5 |
Source
|
Record name | 3-Chloro-5-nitro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141238-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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